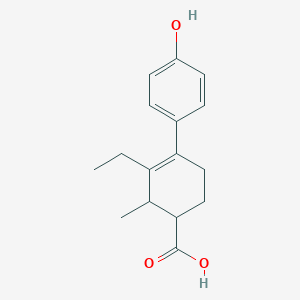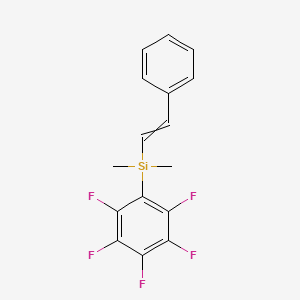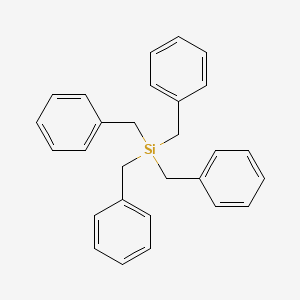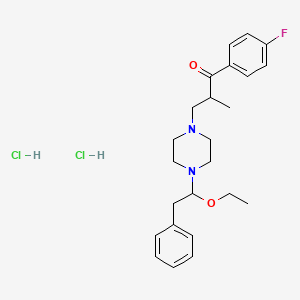
Dimethyl tetracosanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl tetracosanedioate is an organic compound with the molecular formula C26H50O4. It is a dimethyl ester of tetracosanedioic acid. This compound is known for its long carbon chain and ester functional groups, which make it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl tetracosanedioate can be synthesized through the esterification of tetracosanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
Tetracosanedioic acid+2Methanol→Dimethyl tetracosanedioate+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
化学反应分析
Types of Reactions
Dimethyl tetracosanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield tetracosanedioic acid and methanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Tetracosanedioic acid and methanol.
Reduction: Tetracosanediol.
Transesterification: New esters depending on the alcohol used.
科学研究应用
Dimethyl tetracosanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of long-chain dicarboxylic acids and their derivatives.
Biology: Studied for its potential role in lipid metabolism and as a model compound for long-chain fatty acid esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance lubricants and plasticizers.
作用机制
The mechanism of action of dimethyl tetracosanedioate largely depends on its chemical reactivity and interactions with other molecules. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation. Its ester groups can undergo hydrolysis, releasing tetracosanedioic acid, which can further participate in metabolic processes.
相似化合物的比较
Similar Compounds
Dimethyl tetradecanedioate: A shorter-chain analog with similar ester functional groups.
Dimethyl hexadecanedioate: Another analog with a slightly longer carbon chain.
Dimethyl octadecanedioate: A longer-chain analog with similar chemical properties.
Uniqueness
Dimethyl tetracosanedioate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-chain esters, such as in the production of specialized lubricants and plasticizers.
属性
CAS 编号 |
26134-71-4 |
|---|---|
分子式 |
C26H50O4 |
分子量 |
426.7 g/mol |
IUPAC 名称 |
dimethyl tetracosanedioate |
InChI |
InChI=1S/C26H50O4/c1-29-25(27)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26(28)30-2/h3-24H2,1-2H3 |
InChI 键 |
GMPLYWNNKOWVNU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(e)-(2,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14699250.png)









![Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione, 3,6,8-trimethyl-](/img/structure/B14699296.png)


![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)
